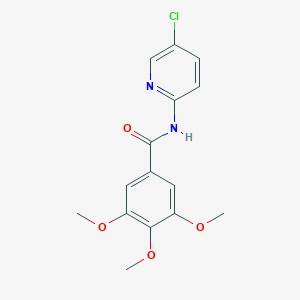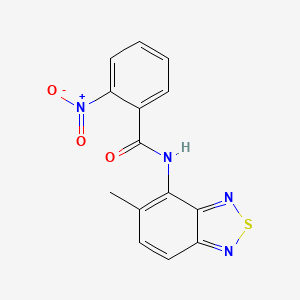![molecular formula C16H16N2O3S B5556785 3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves cyclization of acrylohydrazides with orthoesters or acid chlorides, utilizing conditions that promote the formation of oxadiazole rings. For instance, Kudelko and Wróblowska (2014) describe an efficient synthesis of 5-aryl-2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles and 5-aryl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazoles through a stepwise procedure, showcasing a method that could be adapted for the synthesis of our target molecule (Kudelko & Wróblowska, 2014).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those conjugated with thiophene or furan rings, has been studied extensively. These studies often employ X-ray diffraction to confirm the spatial arrangement of atoms within the molecule, providing insights into the molecular conformation and the potential for intermolecular interactions (Paepke et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of application is the synthesis of C-furyl glycosides bearing substituted 1,3,4-oxadiazoles, starting from ethyl 2-[5-(3,4-dihydroxytetrahydrofuran-2-yl)-2-methylfuran-3-yl]-2-oxoacetate. These compounds have shown moderate to high antimicrobial activity against various pathogens (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011).
Efficient Synthesis Techniques
Another study reports on the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker. This novel synthesis technique provides a pathway for creating various 1,3,4-oxadiazole derivatives, which could have implications for further research in medicinal chemistry and materials science (Kudelko & Jasiak, 2013).
Anticancer Agents
Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents highlights the role of 1,3,4-oxadiazole derivatives in developing new therapeutic agents. These compounds were evaluated for their anticancer activities, showcasing the potential of 1,3,4-oxadiazole derivatives in oncology research (Redda & Gangapuram, 2007).
Antimicrobial Nitrofurans
Research into new antimicrobial nitrofurans, such as trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, has demonstrated broad-spectrum microbial activity in vitro against bacteria, fungi, and several protozoa. These findings indicate the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial treatments (Gadebusch & Basch, 1974).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(oxolan-3-yl)-5-[2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-14(22-9-1)13-5-3-12(20-13)4-6-15-17-16(18-21-15)11-7-8-19-10-11/h1-3,5,9,11H,4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVJOGBKLKWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)